molecular formula C16H23NO2 B11027708 1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one

1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one

Cat. No.: B11027708
M. Wt: 261.36 g/mol
InChI Key: ILHCVEYSCZPISG-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the third position and a phenoxybutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,5-diaminopentane, under acidic or basic conditions.

    Attachment of the Phenoxybutanone Moiety: The phenoxybutanone moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with 2-phenoxybutanone in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenoxybutanone moiety may contribute to its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methylpiperidin-1-yl)-2-phenylbutan-1-one: Similar structure but lacks the phenoxy group.

    1-(3-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)butan-1-one: Contains a methoxy group on the phenyl ring.

Uniqueness: 1-(3-Methylpiperidin-1-yl)-2-phenoxybutan-1-one is unique due to the presence of both the piperidine ring and the phenoxybutanone moiety, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-phenoxybutan-1-one

InChI

InChI=1S/C16H23NO2/c1-3-15(19-14-9-5-4-6-10-14)16(18)17-11-7-8-13(2)12-17/h4-6,9-10,13,15H,3,7-8,11-12H2,1-2H3

InChI Key

ILHCVEYSCZPISG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C)OC2=CC=CC=C2

Origin of Product

United States

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